3-(4-chloro-N-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-22(27(24,25)15-6-4-14(19)5-7-15)16-8-10-26-17(16)18(23)21-12-13-3-2-9-20-11-13/h2-11H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNGJZNPUKWHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chloro-N-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes functional groups such as a sulfonamide moiety and a thiophene ring, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. The presence of the 4-chloro-N-methylphenylsulfonamido group enhances the compound's efficacy against various bacterial strains. Studies have shown that similar sulfonamides can inhibit bacterial folate synthesis, leading to bactericidal effects.
- Case Study : A study by Salgueiro et al. demonstrated that sulfonamide derivatives effectively inhibited the growth of Escherichia coli and Staphylococcus aureus in vitro, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
Anti-inflammatory Effects
The compound's thiophene structure may contribute to anti-inflammatory properties, as thiophenes are known to modulate inflammatory pathways.
- Research Findings : In vitro assays indicated that compounds with similar structures reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. The mechanism is thought to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
- Case Study : A recent study explored the effects of thiophene-based compounds on cancer cell lines, revealing that they induce apoptosis in human cancer cells by activating caspase pathways .
The biological activity of 3-(4-chloro-N-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is primarily attributed to its ability to interact with specific enzymes or receptors within microbial or human cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate biosynthesis, thereby exerting their antimicrobial effects.
- Cell Signaling Modulation : The compound may also interfere with cell signaling pathways related to inflammation and cancer progression, although further studies are needed to elucidate these mechanisms fully.
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The molecular formula is , and it features a sulfonamide group, which enhances its pharmacological properties. The presence of both thiophene and pyridine rings contributes to its activity against various biological targets.
Scientific Research Applications
-
Antidiabetic Activity
- Recent studies have explored the antidiabetic potential of thiophene derivatives, including those similar to the compound . For instance, derivatives with similar structures have shown promising results in inhibiting α-glucosidase, a key enzyme in carbohydrate metabolism, thereby reducing blood glucose levels .
- Antimicrobial Properties
- Anti-inflammatory Effects
- Cancer Research
Table 1: Biological Activities of Thiophene Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | α-Glucosidase Inhibitor | 8.9 | |
| Compound B | Antimicrobial | 15.0 | |
| Compound C | Anti-inflammatory | 10.5 | |
| Compound D | Anticancer | 12.0 |
Case Studies
-
Antidiabetic Activity Study
- A study conducted on a series of thiophene derivatives showed that modifications at the pyridine ring significantly enhanced α-glucosidase inhibition compared to standard drugs like acarbose. The compound similar to 3-(4-chloro-N-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide exhibited an IC50 value of 8.9 µM, indicating strong antidiabetic potential .
-
Antimicrobial Efficacy
- Research highlighted the antimicrobial activity of sulfonamide-containing thiophenes against Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .
- Cancer Cell Line Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with key analogs from the literature, focusing on molecular features, synthesis, spectral data, and biological activity.
Table 1: Structural and Functional Comparison of Thiophene Carboxamide Derivatives
Key Comparative Insights:
Structural Variations and Functional Groups Sulfonamide vs. Acryloyl Substituents: The target compound’s 4-chloro-N-methylphenylsulfonamido group distinguishes it from T-IV derivatives (e.g., T-IV-B), which feature acryloylphenyl substituents . Sulfonamides generally enhance solubility and binding affinity to enzymes like carbonic anhydrases, whereas acryloyl groups may influence π-π stacking interactions in receptor binding. Heterocyclic Moieties: The pyridin-3-ylmethyl group in the target compound contrasts with the 4-chlorophenyl group in ’s analog .
Synthesis and Yield The target compound’s synthesis likely involves sequential sulfonylation and carboxamide coupling, analogous to methods for N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide . However, yields for such multi-step syntheses vary widely; KuSaSch100, a fused-ring analog, was obtained in 47% yield via cyclocondensation , while T-IV-B achieved 74% yield through a one-step Knoevenagel condensation .
Spectral Characterization
- Infrared spectra of T-IV derivatives confirm carboxamide (C=O, ~1660 cm⁻¹) and thiophene (C-S-C, ~690 cm⁻¹) functionalities . The target compound would likely exhibit similar bands, with additional peaks for sulfonamide (S=O, ~1350–1150 cm⁻¹) and pyridine C=N stretches (~1600 cm⁻¹).
Biological Activity Anti-infective Potential: KuSaSch100 demonstrates antiplasmodial activity (IC₅₀: 1.2 μM), suggesting that thiophene carboxamides with fused rings may target parasitic enzymes . The target compound’s sulfonamide group could similarly inhibit microbial enzymes. Receptor Modulation: SAG acts as a Smoothened (SMO) receptor agonist, highlighting the role of benzo[b]thiophene carboxamides in hedgehog signaling . The target’s pyridine moiety may offer distinct electronic effects for receptor binding compared to SAG’s benzothiophene core.
Research Implications and Limitations
- Structural Optimization : The pyridin-3-ylmethyl group in the target compound could enhance blood-brain barrier penetration compared to bulkier substituents in KuSaSch100 or SAG .
- Data Gaps : Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence. Future studies should prioritize X-ray diffraction (e.g., using SHELX ) and in vitro assays to validate its properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
